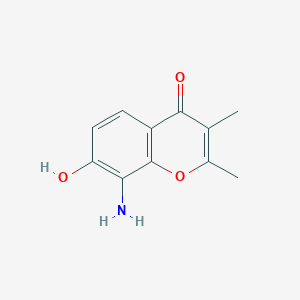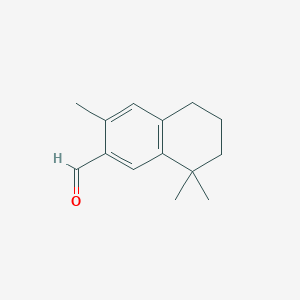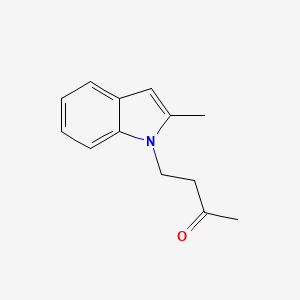![molecular formula C13H15NO B11898202 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS No. 69727-19-1](/img/structure/B11898202.png)
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methylnaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylnaphthalene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires elevated temperatures and pressures to proceed efficiently.
Another method involves the reduction of 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding 2-((2-Methylnaphthalen-1-yl)amino)ethanol.
Industrial Production Methods
Industrial production of 2-((2-Methylnaphthalen-1-yl)amino)ethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde or 2-((2-Methylnaphthalen-1-yl)amino)acetone.
Scientific Research Applications
2-((2-Methylnaphthalen-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-((2-Methylnaphthalen-1-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde: This compound is an aldehyde derivative and has different reactivity and applications.
2-((2-Methylnaphthalen-1-yl)amino)acetone: This ketone derivative also has distinct properties and uses.
2-((2-Methylnaphthalen-1-yl)amino)propane: This compound has a different carbon chain length and exhibits unique chemical behavior.
The uniqueness of 2-((2-Methylnaphthalen-1-yl)amino)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69727-19-1 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
InChI Key |
LLADPAAIILZBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11898132.png)

![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)







![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
